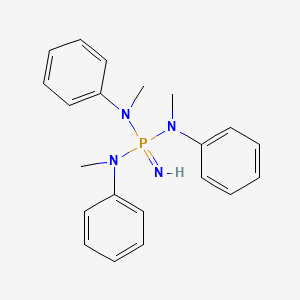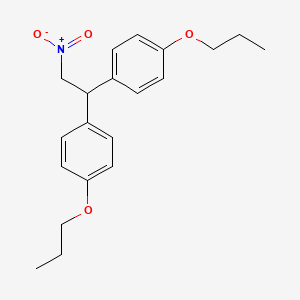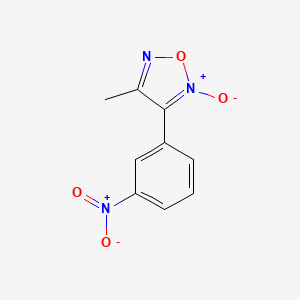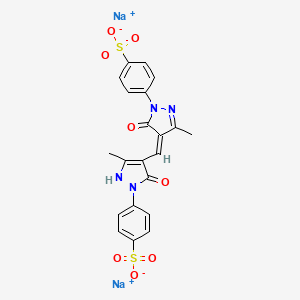
N,N',N''-Trimethyl-N,N',N''-triphenylphosphorimidic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide is a phosphoric triamide with the molecular formula C21H24N3OP and a molecular weight of 365.4085 . This compound is known for its unique structure, which includes three phenyl groups and three methyl groups attached to a central phosphorus atom through nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide typically involves the reaction of triphenylphosphine with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Triphenylphosphine: Triphenylphosphine is synthesized by reacting phosphorus trichloride with phenylmagnesium bromide.
Reaction with Methylamine: Triphenylphosphine is then reacted with methylamine in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorimidic triamides.
Aplicaciones Científicas De Investigación
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphoramide: Similar structure but with different functional groups.
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphine sulfide: Contains a sulfur atom bonded to the phosphorus atom.
Uniqueness
N,N’,N’‘-Trimethyl-N,N’,N’'-triphenylphosphorimidic triamide is unique due to its specific arrangement of phenyl and methyl groups around the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
83978-17-0 |
|---|---|
Fórmula molecular |
C21H25N4P |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-bis(N-methylanilino)phosphinimyl-N-methylaniline |
InChI |
InChI=1S/C21H25N4P/c1-23(19-13-7-4-8-14-19)26(22,24(2)20-15-9-5-10-16-20)25(3)21-17-11-6-12-18-21/h4-18,22H,1-3H3 |
Clave InChI |
LHIYBFQZUWNDNM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)P(=N)(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)



![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)

![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)


![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)

